molecular formula C17H15N3O2S2 B2911238 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-82-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2911238
CAS No.: 896348-82-6
M. Wt: 357.45
InChI Key: SNQNLOHRTWDQSE-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a scaffold widely recognized for its diverse biological activities. Structurally related N-(benzo[d]thiazol-2-yl)acetamide derivatives have been identified through structure-based virtual screening as novel scaffolds for BCR-ABL1 kinase inhibition, a critical driver in the pathophysiology of chronic myeloid leukemia (CML) . The molecular design of such compounds often allows them to bind effectively in the ATP-binding site of kinases, forming crucial hydrogen bonds with the hinge region residue Met-337 and engaging in hydrophobic interactions, as demonstrated by molecular dynamics simulations . Beyond oncology research, the benzothiazole nucleus is a versatile template in chemical biology. Synthetic benzothiazole derivatives have been extensively studied and shown to possess a range of pharmacological properties, including antibacterial activity . Furthermore, closely related analogs, such as 2-acetamidobenzo[d]thiazol-6-yl compounds, have been developed as potent inhibitors of receptor-interacting protein 1 kinase (RIPK1), a key regulator of cellular necroptosis involved in neuroinflammation and neurodegeneration . Researchers can utilize this compound as a key intermediate or lead compound for developing novel therapeutic agents, probing kinase function in signaling pathways, or exploring structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10(21)18-12-5-8-14-15(9-12)24-17(19-14)20-16(22)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQNLOHRTWDQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole.

    Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group. This can be achieved by reacting 2-acetamidobenzothiazole with methylthiol in the presence of a suitable catalyst.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with 4-(methylthio)benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s benzothiazole and benzamide scaffolds are common in medicinal and materials chemistry. Key structural analogs and their substituent effects are summarized below:

Table 1: Substituent Comparison of Benzothiazole-Benzamide Derivatives
Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6-Acetamido 4-(Methylthio) 356.47 High lipophilicity, potential bioavailability
4i () 5-Methoxy 4-((4-Ethylpiperazin-1-yl)methyl) Melting point: 177.2°C; enzyme inhibition
12b () 6-(3,5-Dimethoxyphenyl) 4-(4-Methylpiperazin-1-yl) High melting point (234.6–238.2°C)
ABTB () 6-Amino None Corrosion inhibition (mild steel)
Compound 50 () 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) NF-κB activation enhancer

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methylthio group (-SCH₃) in the target compound is electron-donating, enhancing lipophilicity and membrane permeability compared to sulfonamides (e.g., -SO₂NHR in ), which are electron-withdrawing and polar .
  • Polarity and Solubility : Piperazine-containing analogs (e.g., 4i in ) exhibit higher melting points due to hydrogen bonding, while the target compound’s methylthio group likely reduces crystallinity, favoring solubility in organic solvents .
  • Biological Activity : Piperazine and morpholine substituents (–3) enhance enzyme inhibitory activity, whereas the acetamido group may improve target specificity via hydrogen bonding .

Key Observations :

  • Yields for benzothiazole derivatives range widely (53–90%), influenced by steric hindrance and substituent reactivity.
  • The target compound’s synthesis may require mild conditions to preserve the acetamido group’s integrity.

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data
Compound Name ¹H NMR Shifts (Key Protons) FT-IR Peaks (cm⁻¹) Melting Point (°C) Reference
Target Compound δ 2.1 (CH₃, acetamido), δ 2.5 (SCH₃) ~1650 (C=O), ~700 (C-S)
ABTB () δ 7.5–8.0 (aromatic), δ 5.1 (NH₂) 3399 (NH₂), 3298 (amide C=O)
12b () 234.6–238.2

Key Observations :

  • The acetamido group’s methyl protons resonate near δ 2.1 ppm, while the methylthio group’s protons appear as a singlet near δ 2.5 ppm.
  • FT-IR spectra for amide-containing compounds (e.g., ABTB) show characteristic C=O stretches (~1650 cm⁻¹), aligning with the target compound’s expected profile .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15N3O2S2
  • Molecular Weight : 357.45 g/mol
  • IUPAC Name : N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(methylthio)benzamide

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of enzyme inhibition and anticancer properties. Below are key findings from various studies:

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • A study highlighted that derivatives related to benzothiazole structures, including this compound, demonstrated notable tyrosinase inhibitory activity. The IC50 value for some derivatives was reported at approximately 46.9 μM, indicating potential applications in skin whitening and anti-aging formulations .
  • Kinase Inhibition :
    • Research suggests that benzothiazole derivatives can act as selective inhibitors of various kinases, which are crucial in cancer progression. The compound's structural features may enhance its affinity for these targets, although specific data on this compound's kinase inhibition remains limited .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives:

  • Mechanisms :
    • The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. These effects are often linked to its ability to inhibit specific signaling pathways involved in tumor growth .
  • Case Studies :
    • In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The compounds were observed to trigger mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death.

Research Findings Summary

Study FocusFindings
Tyrosinase InhibitionIC50 = 46.9 μM for related derivatives
Anticancer MechanismsInduction of apoptosis via caspase activation
Cell Viability in Cancer LinesSignificant reduction in viability observed in breast and colon cancer cells

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